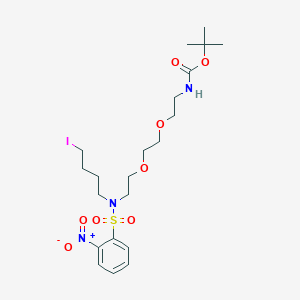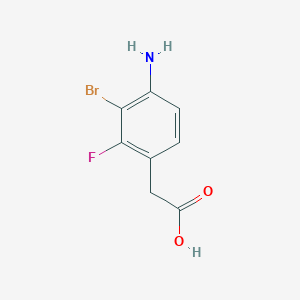![molecular formula C22H23FN2O4 B14792517 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)
9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of fluorenylmethyl esters. This compound is characterized by the presence of a fluorenylmethyl group attached to a pyrrolidine ring, which is further substituted with a fluoro and a methoxy(methyl)carbamoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Fluorenylmethyl Group: This step involves the introduction of the fluorenylmethyl group onto the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction using fluorenylmethyl chloride and a suitable base.
Introduction of the Fluoro Group: The fluoro group can be introduced through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Carbamoylation: The methoxy(methyl)carbamoyl group can be introduced through a carbamoylation reaction using methoxy(methyl)isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The presence of the fluoro group allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to monitor these interactions.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The carbamoyl group is known to enhance the bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds with target proteins, while the carbamoyl group facilitates its penetration into cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-ylmethyl 4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate: This compound has a hydroxyl group instead of a fluoro group, making it less reactive in certain chemical reactions.
(9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: This compound contains a piperidine ring instead of a pyrrolidine ring, which affects its chemical properties and reactivity.
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate: This compound has an aminomethyl group, which makes it more basic compared to the methoxy(methyl)carbamoyl group.
Uniqueness
The presence of the fluoro and methoxy(methyl)carbamoyl groups in 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate imparts unique chemical and biological properties to the compound. These groups enhance its reactivity and bioavailability, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C22H23FN2O4 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H23FN2O4/c1-24(28-2)21(26)20-11-14(23)12-25(20)22(27)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3 |
Clé InChI |
DNUWAUJAYURLMX-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diamino-6-chloro-N-[(methylsulfanyl)methanimidoyl]pyrazine-2-carboxamide](/img/structure/B14792452.png)

![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]carbamate](/img/structure/B14792462.png)

![7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride](/img/structure/B14792469.png)


![4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14792496.png)

![(5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14792504.png)




